4,5,6,7-Tetrahydroindene
Overview
Description
4,5,6,7-Tetrahydroindene is an organic compound with the molecular formula C9H12. It is a cycloalkene derivative, specifically a hydrogenated form of indene, which is a fused ring structure consisting of a benzene ring and a cyclopentene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydroindene can be synthesized through the hydrogenation of indene. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions. The process can be represented as follows: \[ \text{Indene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} \]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydroindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic substitution reactions can occur, especially on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Indene, indenone, and other oxidized derivatives.
Reduction: More saturated cycloalkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydroindene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
4,5,6,7-Tetrahydroindene is structurally similar to other indene derivatives, such as indene itself and 1-methylindene. its unique hydrogenated structure imparts different chemical properties and reactivity compared to these compounds. The presence of the cyclopentene ring in this compound makes it more reactive in certain types of chemical reactions.
Comparison with Similar Compounds
Indene
1-Methylindene
1,3-Dimethylindene
1,2,3-Trimethylindene
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVDFJNXDKTKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473361 | |
Record name | 4,5,6,7-tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-06-9 | |
Record name | 4,5,6,7-tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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